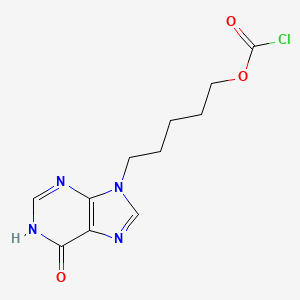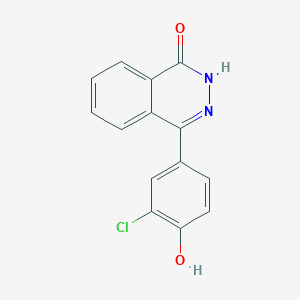
4-(3-Chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-3,4-dihydrophthalazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloro-4-hydroxyphenyl)phthalazin-1(2H)-one is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chloro and hydroxy functional groups on the phenyl ring, along with the phthalazinone core, makes this compound an interesting subject for chemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-hydroxyphenyl)phthalazin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-hydroxybenzaldehyde and phthalic anhydride.
Condensation Reaction: The initial step involves the condensation of 3-chloro-4-hydroxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst, such as sulfuric acid or polyphosphoric acid, to form the intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under reflux conditions to form the phthalazinone core structure.
Purification: The final product is purified using recrystallization or column chromatography to obtain pure 4-(3-Chloro-4-hydroxyphenyl)phthalazin-1(2H)-one.
Industrial Production Methods
In an industrial setting, the synthesis of 4-(3-Chloro-4-hydroxyphenyl)phthalazin-1(2H)-one may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
化学反应分析
Types of Reactions
4-(3-Chloro-4-hydroxyphenyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The chloro group can be reduced to a hydroxy group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy-substituted derivatives.
Substitution: Amino or thio-substituted derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
作用机制
The mechanism of action of 4-(3-Chloro-4-hydroxyphenyl)phthalazin-1(2H)-one depends on its specific biological target. For example:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors to modulate signaling pathways.
DNA Interaction: It may intercalate into DNA, affecting replication and transcription processes.
相似化合物的比较
Similar Compounds
4-Hydroxyphthalazin-1(2H)-one: Lacks the chloro substituent.
3-Chloro-4-hydroxybenzoic acid: Similar phenyl ring substitution but different core structure.
Phthalazin-1(2H)-one: Lacks both chloro and hydroxy substituents.
Uniqueness
4-(3-Chloro-4-hydroxyphenyl)phthalazin-1(2H)-one is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
244065-96-1 |
|---|---|
分子式 |
C14H9ClN2O2 |
分子量 |
272.68 g/mol |
IUPAC 名称 |
4-(3-chloro-4-hydroxyphenyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-7-8(5-6-12(11)18)13-9-3-1-2-4-10(9)14(19)17-16-13/h1-7,18H,(H,17,19) |
InChI 键 |
ASPPZXIOXJXIQS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


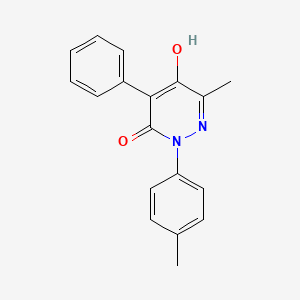
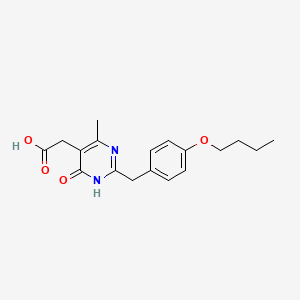
![Cyclohepta[b]pyrrole, 2-chloro-](/img/structure/B12914603.png)
![4-(4-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B12914612.png)
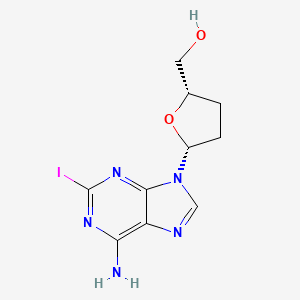
![6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one](/img/structure/B12914619.png)

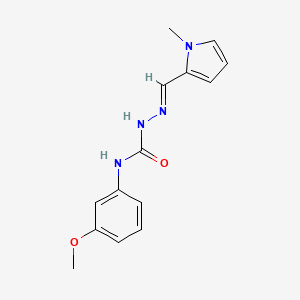

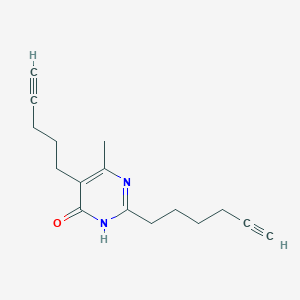
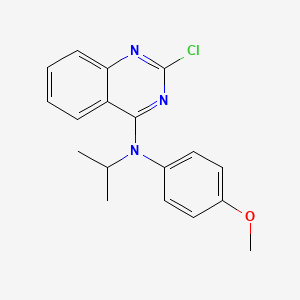

![2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B12914675.png)
